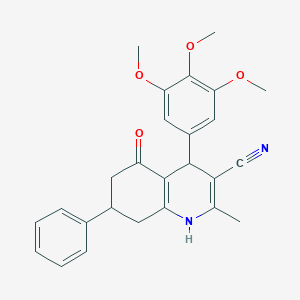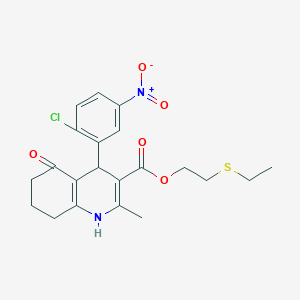![molecular formula C19H21NO3 B4983147 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, also known as PAP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAP-1 belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one inhibits the NF-κB pathway and the production of pro-inflammatory cytokines. In neurodegenerative disorders, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one protects neurons by activating the Nrf2 pathway and inhibiting the production of reactive oxygen species.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to have antioxidant and anti-apoptotic effects, which may contribute to its therapeutic potential. In addition, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
The advantages of using 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one in lab experiments include its low toxicity, high bioavailability, and diverse biological activities. However, the limitations of using 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one include its limited solubility in water and its potential for non-specific interactions with other molecules. In addition, the mechanism of action of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is not fully understood, which may limit its use in certain experimental settings.
未来方向
There are many future directions for research on 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, including the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its therapeutic potential in various diseases. In cancer research, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one could be further studied for its potential as a chemotherapeutic agent, either alone or in combination with other drugs. In inflammation and neurodegenerative disorders, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one could be further studied for its potential as a neuroprotective agent. In addition, the use of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one as a tool compound for studying various signaling pathways and molecular targets could be explored.
合成方法
The synthesis of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one involves the reaction of 4-methoxyacetophenone and 4-propoxybenzaldehyde in the presence of a base and a catalyst. The reaction proceeds through the Claisen-Schmidt condensation reaction, resulting in the formation of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one. The purity and yield of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one can be improved by using different solvents, catalysts, and reaction conditions.
科学研究应用
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to protect neurons from oxidative stress and neuroinflammation.
属性
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(4-propoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-14-23-18-10-6-16(7-11-18)20-13-12-19(21)15-4-8-17(22-2)9-5-15/h4-13,20H,3,14H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRNYNRNOLNNBF-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-({[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}imino)diethanol](/img/structure/B4983071.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4983081.png)
![phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)
![4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)
![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)

![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)